3-trans-p-Coumaroyl maslinic acid

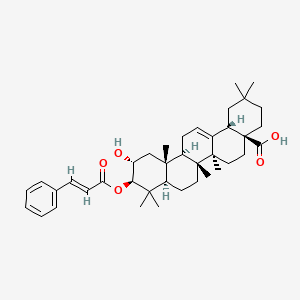

Beschreibung

Eigenschaften

Molekularformel |

C39H54O5 |

|---|---|

Molekulargewicht |

602.8 g/mol |

IUPAC-Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C39H54O5/c1-34(2)19-21-39(33(42)43)22-20-37(6)26(27(39)23-34)14-15-30-36(5)24-28(40)32(35(3,4)29(36)17-18-38(30,37)7)44-31(41)16-13-25-11-9-8-10-12-25/h8-14,16,27-30,32,40H,15,17-24H2,1-7H3,(H,42,43)/b16-13+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |

InChI-Schlüssel |

QYNZDAXHBDWWFS-BECYFJCGSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=CC=C6)O)C |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=CC=C6)O)C)C)C2C1)C)C(=O)O)C |

Herkunft des Produkts |

United States |

Molecular mechanism of action of 3-trans-p-Coumaroyl maslinic acid

An In-Depth Technical Guide to the Molecular Mechanism of Action of 3-trans-p-Coumaroyl Maslinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-trans-p-Coumaroyl maslinic acid is a naturally occurring pentacyclic triterpenoid ester that demonstrates a compelling range of biological activities, positioning it as a significant compound of interest for therapeutic development. This technical guide synthesizes current research to provide a detailed understanding of its molecular mechanisms of action. By leveraging insights from its parent compound, maslinic acid, and specific studies on the coumaroyl derivative, we elucidate its multi-targeted effects on key cellular pathways. The core activities of this molecule converge on the modulation of inflammatory responses, induction of apoptosis in cancer cells, and inhibition of critical enzymes involved in DNA repair and viral replication. This document details the intricate signaling cascades, including the NF-κB, JNK-p53, and arachidonic acid pathways, summarizes key quantitative data, and provides validated experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction to 3-trans-p-Coumaroyl Maslinic Acid

3-trans-p-Coumaroyl maslinic acid is a derivative of maslinic acid (MA), a pentacyclic triterpene widely distributed in the plant kingdom, notably in the wax-like coating of olives (Olea europaea)[1][2][3]. The addition of a 3-trans-p-coumaroyl group via esterification to the maslinic acid scaffold enhances its biological activity[4]. This natural product has been isolated from various plants, including Licania heteromorpha and Tetracera boiviniana[5][6]. Preclinical research has highlighted its potential as an anti-inflammatory, anticancer, antioxidant, and antimicrobial agent[7][8]. Its multifaceted mechanism of action, targeting several key signaling nodes simultaneously, makes it a promising candidate for addressing complex multifactorial diseases like cancer and chronic inflammatory conditions.

Multi-Targeted Molecular Mechanisms of Action

The therapeutic efficacy of 3-trans-p-Coumaroyl maslinic acid stems from its ability to interact with multiple intracellular targets. Its mechanism is a composite of the well-documented activities of maslinic acid, potentiated by the coumaroyl moiety.

Anti-inflammatory and Immunomodulatory Pathways

Chronic inflammation is a driver of numerous pathologies[9]. 3-trans-p-Coumaroyl maslinic acid and its parent compound exert potent anti-inflammatory effects primarily by suppressing the NF-κB signaling cascade and modulating arachidonic acid metabolism.

-

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation[10]. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes (e.g., COX-2, TNF-α, IL-6)[9][10][11]. Maslinic acid has been shown to prevent the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene activation[11]. It can also inhibit the PI3K/Akt pathway, an upstream regulator of NF-κB[12][13]. The coumaroyl group is known to enhance the anti-inflammatory properties of triterpenes by improving their ability to target NF-κB signaling[4].

-

Modulation of the Arachidonic Acid Cascade: Maslinic acid can inhibit Protein Kinase C (PKC), a key enzyme that can activate Phospholipase A2 (PLA2)[9][10]. Activated PLA2 releases arachidonic acid (AA) from membrane phospholipids. Maslinic acid's inhibitory effect on PKC reduces the availability of AA, the substrate for cyclooxygenase (COX) enzymes that produce pro-inflammatory prostaglandins[9][10]. This upstream intervention is a critical component of its anti-inflammatory action.

Pro-Apoptotic and Anticancer Signaling Cascades

A primary mechanism of the compound's anticancer effect is the induction of programmed cell death, or apoptosis. It engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Mitochondrial Pathway Activation: In several cancer cell lines, maslinic acid has been shown to activate the c-Jun N-terminal kinase (JNK) pathway[14][15]. Activated JNK phosphorylates and activates the tumor suppressor protein p53[14]. p53 then transcriptionally upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2[14][15]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol[14]. Cytochrome c binds to Apaf-1, recruiting pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9 then cleaves and activates the executioner caspases-3 and -7, culminating in cell death[14].

-

Extrinsic Pathway and Signal Amplification: Maslinic acid can also trigger the activation of caspase-8, a key initiator of the extrinsic apoptotic pathway[16]. Activated caspase-8 can directly cleave and activate caspase-3[16]. Furthermore, it cleaves the protein Bid into its truncated form, t-Bid. t-Bid then translocates to the mitochondria to further promote Bax activation, thus creating a positive feedback loop that amplifies the apoptotic signal[14][16].

-

Inhibition of p53-MDM2 Interaction: Computational studies have identified 3-trans-p-coumaroyl maslinic acid as a potential inhibitor of the murine double minute 2 (MDM2) protein[17]. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, acting as a critical negative regulator. By inhibiting the p53-MDM2 interaction, the compound could stabilize and reactivate p53's tumor-suppressive functions, leading to cell cycle arrest and apoptosis[17].

Inhibition of DNA Polymerase β

3-trans-p-Coumaroyl maslinic acid has been specifically identified as an inhibitor of DNA polymerase β (Pol β)[5]. Pol β is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA damage from oxidation and alkylation. By inhibiting Pol β, the compound can lead to an accumulation of unrepaired DNA damage, which can itself trigger apoptosis. This mechanism also suggests a synergistic potential, where the compound could enhance the efficacy of DNA-damaging chemotherapeutic agents like bleomycin[5].

Antioxidant and Cytoprotective Mechanisms

While inducing oxidative stress in cancer cells to trigger apoptosis, maslinic acid also exhibits antioxidant properties in healthy cells, suggesting a dual, context-dependent role.

-

Reduction of Lipid Peroxidation: Studies have demonstrated that maslinic acid can protect against oxidative stress by decreasing lipid peroxidation in cell membranes and plasma[18][19]. It reduces the formation of thiobarbituric acid reactive substances (TBARS), a marker of oxidative damage[18].

-

Modulation of Antioxidant Enzymes: The compound can modulate the cellular enzymatic defense system against reactive oxygen species (ROS)[20]. In response to oxidative stress induced by agents like hydrogen peroxide, maslinic acid can help restore balance by influencing the activity of key antioxidant enzymes[20]. This may be linked to the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, a critical regulator of the antioxidant response[13].

Quantitative Data Summary

The biological activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit a given biological process by 50%. While specific IC50 values for 3-trans-p-Coumaroyl maslinic acid are limited, data on its parent compound and related derivatives provide a valuable reference.

| Compound/Derivative | Target / Cell Line | Activity | IC50 Value | Reference |

| 3-trans-p-Coumaroyl maslinic acid | DNA Polymerase β | Inhibition | 2.0 µM (no BSA) | [5] |

| Maslinic Acid | HT-29 (Colon Cancer) | Anti-proliferative | 61 µM | [11] |

| Maslinic Acid | Caco-2 (Colon Cancer) | Anti-proliferative | 85 µM | [11] |

| Maslinic Acid | SW982 (Sarcoma) | Anti-proliferative | 45.3 µM | [12] |

| Maslinic Acid Derivative (Coupled Coumarin) | HT29 (Colon Cancer) | Cytotoxicity | 1.1 µM | [21][22][23] |

| Maslinic Acid Derivative (Coupled Coumarin) | B16-F10 (Melanoma) | Cytotoxicity | 0.6 µM | [21][22][23] |

Note: The cytotoxicity of maslinic acid can be significantly enhanced (over 100-fold) through conjugation with other molecules like coumarin, demonstrating the potential for structural modification to improve potency[21][22][23].

Experimental Protocols for Mechanistic Investigation

To validate the mechanisms described, a series of well-established molecular and cellular biology assays are required. The following protocols provide a framework for investigation.

Cell Viability and Proliferation (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a primary screening tool to determine the cytotoxic or cytostatic effects of a compound.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HT-29, Caco-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-trans-p-Coumaroyl maslinic acid in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (DMSO only) and an untreated control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Apoptotic and Inflammatory Proteins

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. This is crucial for confirming the modulation of key players in the apoptotic (e.g., caspases, Bcl-2 family) and inflammatory (e.g., p-IκBα, COX-2) pathways.

Methodology:

-

Protein Extraction: Treat cells with the compound for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-p-IκBα, anti-β-actin as a loading control).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.

Conclusion and Future Directions

3-trans-p-Coumaroyl maslinic acid is a potent natural compound with a sophisticated, multi-targeted mechanism of action. Its ability to concurrently inhibit pro-inflammatory pathways like NF-κB, induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, and interfere with DNA repair processes underscores its significant therapeutic potential. The esterification with p-coumaric acid appears to enhance the bioactivity of the parent maslinic acid scaffold, making it a particularly attractive candidate for drug development.

Future research should focus on:

-

In Vivo Efficacy: Translating the extensive in vitro findings into well-designed animal models of cancer and inflammatory diseases to assess efficacy, pharmacokinetics, and safety.

-

Target Deconvolution: Utilizing advanced techniques like chemical proteomics to definitively identify all direct binding partners and further elucidate its polypharmacological profile.

-

Synergistic Combinations: Investigating its potential in combination therapies, particularly with DNA-damaging agents, given its inhibitory effect on DNA Polymerase β.

-

Structural Optimization: Conducting further structure-activity relationship (SAR) studies to design and synthesize novel derivatives with improved potency, selectivity, and drug-like properties.

By continuing to unravel its molecular intricacies, the scientific community can pave the way for the clinical application of this promising natural product.

References

-

MDPI. (2021, May 19). Strong Inhibitory Activity and Action Modes of Synthetic Maslinic Acid Derivative on Highly Pathogenic Coronaviruses: COVID-19 Drug Candidate. Available from: [Link]

-

Dovepress. (2021, September 9). The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. Available from: [Link]

-

MDPI. (2014, August 4). Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical?. Available from: [Link]

-

PubMed Central. (n.d.). The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism. Available from: [Link]

-

PubMed Central. (2021, September 9). The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. Available from: [Link]

-

Dove Medical Press. (2021, September 9). The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. Available from: [Link]

-

Research & Reviews. (2021, March 15). Medicinal Uses of Maslinic Acid: A Review. Available from: [Link]

-

PubMed Central. (n.d.). Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation. Available from: [Link]

-

PLOS One. (n.d.). Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells. Available from: [Link]

-

PubMed. (2021, May 28). Synthesis and Biological Activity of Triterpene-Coumarin Conjugates. Available from: [Link]

-

PubMed. (2019, December 30). Promising Terpenes as Natural Antagonists of Cancer: An In-Silico Approach. Available from: [Link]

-

ResearchGate. (n.d.). Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation. Available from: [Link]

-

MDPI. (2024, September 30). Advances in Research on Semi-Synthesis, Biotransformation and Biological Activities of Novel Derivatives from Maslinic Acid. Available from: [Link]

-

ResearchGate. (2025, August 7). The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism. Available from: [Link]

-

University of Toyama Repository. (n.d.). 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response. Available from: [Link]

-

University of Granada. (2021, May 6). Synthesis and Biological Activity of Triterpene–Coumarin Conjugates. Available from: [Link]

-

ResearchGate. (2025, August 7). 3-O-(E)-p-Coumaroyl Tormentic Acid from Eriobotrya japonica Leaves Induces Caspase-Dependent Apoptotic Cell Death in Human Leukemia Cell Line. Available from: [Link]

-

ResearchGate. (n.d.). Bioactivities and Structure‐Activity Relationships of Maslinic Acid Derivatives: A Review. Available from: [Link]

-

Bentham Science. (2020, July 22). Advances in Research on the Preparation and Biological Activity of Maslinic Acid. Available from: [Link]

-

MDPI. (2020, September 3). Unveiling the Differential Antioxidant Activity of Maslinic Acid in Murine Melanoma Cells and in Rat Embryonic Healthy Cells Following Treatment with Hydrogen Peroxide. Available from: [Link]

-

ResearchGate. (n.d.). Structures of A 3-trans-p-coumaroyl maslinic acid, B Silvestrol C.... Available from: [Link]

-

Taylor & Francis Online. (n.d.). Maslinic acid – Knowledge and References. Available from: [Link]

-

PubChem. (n.d.). 3-Trans-P-Coumaroyl Maslinic Acid. Available from: [Link]

-

Acta Scientific. (2021, May 6). From Mechanisms to Clinical Trials: Maslinic Acid, a Promising Modern Anti-inflammatory Drug?. Available from: [Link]

-

PubMed. (2003, May 15). Antioxidant activity of maslinic acid, a triterpene derivative obtained from Olea europaea. Available from: [Link]

-

MDPI. (2023, November 22). Discovery of Anti-Coronavirus Cinnamoyl Triterpenoids Isolated from Hippophae rhamnoides during a Screening of Halophytes from the North Sea and Channel Coasts in Northern France. Available from: [Link]

-

PhytoHub. (n.d.). Showing entry for maslinic acid (3-O-trans-p-Coumaroyl-). Available from: [Link]

-

PubMed Central. (2025, June 14). 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling. Available from: [Link]

-

ResearchGate. (2025, August 5). Antioxidant Activity of Maslinic Acid, a Triterpene Derivative Obtained from Olea europaea. Available from: [Link]

-

ScienceOpen. (2022, September 6). Research Article Analysis of the Mechanism of Maslinic Acid on Papillary Thyroid Carcinoma Based on RNA-Seq Technology. Available from: [Link]

Sources

- 1. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-beta-O-(trans-p-Coumaroyl)maslinic acid | CAS:35482-91-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. 3-Trans-P-Coumaroyl Maslinic Acid | C39H54O5 | CID 16664517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. actascientific.com [actascientific.com]

- 14. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]

- 17. Promising Terpenes as Natural Antagonists of Cancer: An In-Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant activity of maslinic acid, a triterpene derivative obtained from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Biological Activity of Triterpene-Coumarin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. digibug.ugr.es [digibug.ugr.es]

- 23. researchgate.net [researchgate.net]

Application Notes & Protocol: Isolation of 3-trans-p-Coumaroyl Maslinic Acid from Ziziphus jujuba

Authored by: A Senior Application Scientist

Introduction

Ziziphus jujuba, commonly known as jujube, is a plant recognized for its nutritional and medicinal properties, which are attributed to its rich phytochemical composition. Among these compounds, triterpenoids are a significant class of bioactive molecules. This document provides a detailed protocol for the isolation and purification of a specific oleanane-type triterpene, 3-trans-p-Coumaroyl maslinic acid, from the fruits of Ziziphus jujuba. This compound, along with other maslinic acid derivatives, has garnered interest for its potential pharmacological activities, including anti-inflammatory and antioxidant effects.[1][2][3]

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to the final purification and characterization of the target compound. The methodology is a synthesis of established techniques for triterpenoid extraction and purification, tailored for the specific attributes of 3-trans-p-Coumaroyl maslinic acid.[4][5]

Chemical Profile of the Target Analyte

| Property | Value | Source |

| Molecular Formula | C39H54O5 | [6] |

| Molecular Weight | 602.8 g/mol | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in aqueous buffers. | [7][8] |

| Chemical Structure | Pentacyclic triterpenoid with a maslinic acid backbone esterified with a trans-p-coumaroyl group at the C-3 position. | [9] |

Experimental Workflow

The isolation of 3-trans-p-Coumaroyl maslinic acid from Ziziphus jujuba is a multi-step process that begins with the extraction of total triterpenoids from the fruit material, followed by a series of chromatographic separations to isolate the specific target compound.

Caption: Workflow for the isolation of 3-trans-p-Coumaroyl maslinic acid.

Detailed Protocol

Part 1: Preparation of Plant Material

-

Sourcing and Authentication: Obtain mature fruits of Ziziphus jujuba. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying and Pulverization: Wash the fruits thoroughly to remove any surface contaminants. The fruits should be dried in a hot air oven at a controlled temperature (e.g., 50-60°C) to a constant weight to prevent enzymatic degradation of phytochemicals. Once dried, pulverize the fruits into a fine powder (40-60 mesh) using a mechanical grinder.

Part 2: Ultrasound-Assisted Extraction of Total Triterpenoids

This protocol utilizes ultrasound-assisted extraction (UAE), a technique known for its efficiency in extracting bioactive compounds from plant matrices.[10]

-

Extraction Setup:

-

Extraction Parameters:

-

Post-Extraction Processing:

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude triterpenoid extract.

-

Dry the crude extract completely in a vacuum oven.

-

Part 3: Chromatographic Purification

The purification process involves a combination of column chromatography and semi-preparative HPLC to achieve high purity of the target compound.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

-

Column Preparation:

-

Prepare a slurry of silica gel (100-200 mesh) in n-hexane.

-

Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.

-

Equilibrate the packed column with n-hexane.

-

-

Sample Loading and Elution:

-

Dissolve a portion of the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is as follows:

-

n-Hexane:Ethyl Acetate (9:1, v/v)

-

n-Hexane:Ethyl Acetate (7:3, v/v)

-

n-Hexane:Ethyl Acetate (1:1, v/v)

-

n-Hexane:Ethyl Acetate (3:7, v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9:1, v/v)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 50 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a suitable mobile phase (e.g., chloroform:methanol, 95:5, v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of 3-trans-p-Coumaroyl maslinic acid.

-

3.2. Semi-Preparative High-Performance Liquid Chromatography (Final Purification)

For the final purification step, semi-preparative HPLC is employed to isolate the target compound to a high degree of purity.

-

Instrumentation and Columns:

-

A semi-preparative HPLC system equipped with a UV detector.

-

A reversed-phase C18 column (e.g., 10 µm particle size, 250 mm x 10 mm).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient could be:

-

0-30 min: 60-90% Acetonitrile

-

30-40 min: 90% Acetonitrile

-

-

Flow Rate: 3 mL/min

-

Detection Wavelength: 280 nm and 310 nm (to detect the coumaroyl moiety).

-

Injection Volume: 1-2 mL of the concentrated, pooled fraction from the silica gel column, dissolved in methanol.

-

-

Peak Collection and Purity Assessment:

-

Collect the peak corresponding to the retention time of 3-trans-p-Coumaroyl maslinic acid.

-

Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm purity (ideally >98%).

-

Part 4: Structural Elucidation and Characterization

The identity and structure of the isolated compound should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct 1H NMR and 13C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC) to elucidate the complete structure and stereochemistry of the molecule.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Extraction Yield | Inefficient cell wall disruption; Improper solvent-to-solid ratio or extraction time/temperature. | Ensure the plant material is finely powdered. Re-optimize the UAE parameters.[1][10] |

| Poor Separation in Column Chromatography | Improper choice of stationary or mobile phase; Column overloading. | Perform small-scale experiments to optimize the solvent system. Reduce the amount of crude extract loaded onto the column. |

| Co-elution of Impurities in HPLC | Inadequate resolution of the chromatographic method. | Optimize the HPLC gradient, change the mobile phase composition, or try a different column chemistry. |

| Compound Degradation | Exposure to high temperatures, strong acids/bases, or light. | Perform extraction and purification at controlled temperatures. Use neutral pH conditions where possible and protect samples from light. |

Conclusion

This protocol provides a robust and reproducible method for the isolation of 3-trans-p-Coumaroyl maslinic acid from Ziziphus jujuba fruits. By following these detailed steps, researchers can obtain a high-purity compound suitable for further biological and pharmacological investigations. The principles outlined here can also be adapted for the isolation of other related triterpenoids from various plant sources.

References

-

BioCrick. 3-beta-O-(trans-p-Coumaroyl)maslinic acid | CAS:35482-91-8. Accessed February 15, 2026. [Link]

- Chen, J., et al. (2019). Triterpenoid saponins from Ziziphus jujuba var. spinosa.

-

PubChem. Maslinic Acid. Accessed February 15, 2026. [Link]

- Kushwaha, K., et al. (2014). Estimation of Bioactive Compound, Maslinic Acid by HPTLC, and Evaluation of Hepatoprotective Activity on Fruit Pulp of Ziziphus jujuba Mill. Cultivars in India.

- Allouche, N., et al. (2022).

- Gao, Q., et al. (2019). Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars. Molecules.

- Kushwaha, K., et al. (2014). Estimation of Bioactive Compound, Maslinic Acid by HPTLC, and Evaluation of Hepatoprotective Activity on Fruit Pulp of Ziziphus Jujuba Mill. Cultivars in India. PubMed.

- Jiang, J. G., et al. (2007). Separation and purification of saponins from Semen Ziziphus jujuba and their sedative and hypnotic effects. Journal of Pharmacy and Pharmacology.

- Kennedy, L. M., & Halpern, B. P. (1980).

- Huang, X., et al. (2024). Effective separation of maslinic acid and oleanolic acid from olive pomace using high-speed shear off-line coupled with high-speed countercurrent chromatography and their antibacterial activity test.

- Sánchez-Quesada, C., et al. (2013).

-

PubChem. 3-Trans-P-Coumaroyl Maslinic Acid. Accessed February 15, 2026. [Link]

- Gao, Q., et al. (2019). Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars. PMC.

- Liu, Y., et al. (2020). Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins.

- Bouaziz, A., et al. (2025). Comparative Investigation Of Phytochemical Composition And Antioxidant Activities In Various Parts Of Ziziphus Jujuba Mill. International Journal of Environmental Sciences.

- Li, Z., et al. (2025). Unveiling the phytochemical profiles of Ziziphus jujuba honey: An authenticity assurance approach. Food Chemistry.

- Lozano-Mena, G., et al. (2012). Determination of Maslinic Acid, a Pentacyclic Triterpene from Olives, in Rat Plasma by High-Performance Liquid Chromatography.

-

PhytoHub. maslinic acid (3-O-trans-p-Coumaroyl-). Accessed February 15, 2026. [Link]

- Zhang, Y., et al. (2023).

- Lee, S. M., et al. (2004). Anti-complementary activity of triterpenoides from fruits of Zizyphus jujuba. Biological & Pharmaceutical Bulletin.

- Biyanzi, P., & Doumta, D. (2024). Antioxidant activities of p-coumaroyl maslinic acid extracted from Fruit of Zizuphus mauritiana Lam.

- Wang, Y., et al. (2022). Structurally diverse triterpenes obtained from the fruits of Ziziphus jujuba Mill.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. Structurally diverse triterpenes obtained from the fruits of Ziziphus jujuba Mill. as inflammation inhibitors by NF-κB signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Separation and purification of saponins from Semen Ziziphus jujuba and their sedative and hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Trans-P-Coumaroyl Maslinic Acid | C39H54O5 | CID 16664517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biocrick.com [biocrick.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. phytohub.eu [phytohub.eu]

- 10. Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Chemical synthesis of 3-trans-p-Coumaroyl maslinic acid from maslinic acid

Executive Summary

3-trans-p-Coumaroyl maslinic acid is a bioactive pentacyclic triterpenoid found in medicinal plants such as Miconia albicans and Tetracera boiviniana. It exhibits potent pharmacological activities, including inhibition of DNA polymerase

This application note details a robust, laboratory-scale protocol for synthesizing this compound from Maslinic Acid (MA). The synthesis addresses the primary challenge of regioselectivity —distinguishing between the C2 (axial) and C3 (equatorial) hydroxyl groups—and functional group compatibility (phenolic hydroxyl vs. carboxylic acid).

Retrosynthetic Analysis & Strategy

The synthesis relies on the kinetic differentiation between the equatorial C3-OH and the axial C2-OH of the maslinic acid skeleton. The C3-OH is less sterically hindered and nucleophilically superior, allowing for selective acylation under controlled conditions.

Strategic Pathway

-

Chemoselective Protection: The phenolic hydroxyl of p-coumaric acid is protected as an acetate to prevent self-polymerization during activation.

-

Activation: The protected acid is converted to an acyl chloride.

-

Regioselective Esterification: Maslinic acid is acylated at C3 using the activated donor. The C28-carboxylic acid remains unreactive towards the acyl chloride under the selected mild conditions.

-

Selective Deprotection: The phenolic acetate is cleaved using mild nucleophilic conditions that preserve the newly formed C3-aliphatic ester.

Figure 1: Retrosynthetic logic flow separating the target into the triterpene core and the activated phenylpropanoid unit.[1][2]

Experimental Protocol

Phase 1: Preparation of the Activated Acyl Donor

Objective: Synthesize 4-acetoxy-trans-cinnamoyl chloride.

Reagents:

-

trans-p-Coumaric acid (1.0 equiv)

-

Acetic anhydride (

) (5.0 equiv) -

Pyridine (Catalytic)

-

Thionyl chloride (

) (3.0 equiv)

Protocol:

-

Acetylation: Dissolve trans-p-coumaric acid (e.g., 1.64 g, 10 mmol) in pyridine (5 mL) and acetic anhydride (5 mL). Stir at Room Temperature (RT) for 12 hours. Pour into ice water, filter the white precipitate, wash with cold water, and dry in vacuo to obtain 4-acetoxy-trans-cinnamic acid .

-

Chlorination: Suspend the dry 4-acetoxy-trans-cinnamic acid (2.06 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add thionyl chloride (2.2 mL, 30 mmol) and a catalytic drop of DMF.

-

Reflux: Heat to reflux (

) for 3 hours under an inert atmosphere ( -

Isolation: Evaporate the solvent and excess

under reduced pressure. Co-evaporate with toluene (

Phase 2: Regioselective Esterification

Objective: Selectively acylate the C3-OH of Maslinic Acid.

Reagents:

-

Maslinic Acid (1.0 equiv)

-

4-Acetoxy-trans-cinnamoyl chloride (1.1 equiv)

-

4-Dimethylaminopyridine (DMAP) (1.5 equiv)

-

Solvent: Anhydrous DCM or THF

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve Maslinic Acid (472 mg, 1.0 mmol) and DMAP (183 mg, 1.5 mmol) in anhydrous DCM (15 mL). Add 4Å molecular sieves if solvent dryness is a concern.

-

Addition: Cool the solution to

(ice bath). Dissolve the acyl chloride prepared in Phase 1 (1.1 mmol) in DCM (5 mL) and add it dropwise over 20 minutes.-

Critical Step: Slow addition at low temperature favors the kinetically faster reaction at the equatorial C3-OH over the axial C2-OH.

-

-

Reaction: Allow the mixture to warm to RT naturally and stir for 4–6 hours. Monitor by TLC (Mobile Phase:

:MeOH 95:5). -

Workup: Quench with water (10 mL). Extract with DCM (

mL). Wash combined organics with 1N HCl (to remove DMAP), saturated -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: Hexane

Hexane:EtOAc 7:3).-

Target Fraction:3-O-(4-acetoxy-trans-cinnamoyl) maslinic acid .

-

By-products: Trace amounts of 2,3-di-O-acylated product may form if excess reagent is used.

-

Phase 3: Selective Phenolic Deprotection

Objective: Remove the acetyl group from the phenolic oxygen without hydrolyzing the C3 ester.

Reagents:

-

Hydrazine hydrate (

) or Sodium Bicarbonate ( -

Solvent: THF/Methanol (1:1)

Protocol:

-

Dissolution: Dissolve the intermediate (from Phase 2) in THF/MeOH (1:1, 10 mL).

-

Deacetylation: Add Hydrazine acetate (or Hydrazine hydrate, 2.0 equiv) and stir at RT.

-

Monitoring: Monitor by TLC until the starting material disappears (typically 30–60 mins with hydrazine).

-

Workup: Acidify carefully with 1N HCl to pH 4. Extract with EtOAc. Wash with brine, dry, and concentrate.[7]

-

Final Purification: Recrystallize from Methanol/Water or purify via HPLC if high purity (>98%) is required for biological assays.

Reaction Pathway Diagram

Figure 2: Step-by-step reaction flow from Maslinic Acid to the target derivative.

Technical Data & Troubleshooting

Reagent Stoichiometry Table

| Reagent | Equiv. | Role | Critical Note |

| Maslinic Acid | 1.0 | Substrate | Dry thoroughly before use. |

| Acyl Chloride | 1.1 | Electrophile | Excess >1.2 equiv leads to C2/C3 di-acylation. |

| DMAP | 1.5 | Base/Catalyst | Essential for activating the acyl chloride. |

| Hydrazine Hydrate | 2.0 | Deprotecting Agent | Monitor closely; prolonged exposure may cleave C3 ester. |

Troubleshooting Guide

-

Issue: Low Regioselectivity (C2 vs C3 mixture).

-

Cause: Temperature too high or addition too fast.

-

Solution: Conduct the reaction at

and use a syringe pump for acyl chloride addition.

-

-

Issue: C28-Mixed Anhydride Formation.

-

Observation: Unstable intermediate on TLC.

-

Solution: The C28-COOH is sterically hindered (neopentyl position) and usually survives the reaction. If issues persist, the aqueous workup (Step 4) successfully hydrolyzes any transient anhydride back to the free acid.

-

-

Issue: Solubility.

-

Solution: Maslinic acid has poor solubility in pure chloroform. Use THF or a DCM/THF mixture if precipitation occurs.

-

References

-

Regioselective Acylation of Triterpenes: Siewert, B., et al. (2014). "Towards cytotoxic and selective derivatives of maslinic acid." Bioorganic & Medicinal Chemistry, 22(1), 594-615.[8] Link

-

Selective Deacetylation: Ralph, J., & Lu, F. (2012). "Preparation of monolignol γ-acetate... selective deacylation of phenolic acetates."[9] RSC Advances, 2, 1280-1284. Link

-

Maslinic Acid Bioactivity: Lozano-Mena, G., et al. (2014).[10] "Maslinic acid, a natural phytoalexin-type triterpene...".[11] International Journal of Molecular Sciences, 15(7). Link

-

Isolation of Target: Bioassay-guided fractionation of Tetracera boiviniana yielded 3-trans-p-coumaroyl maslinic acid. Journal of Natural Products, 62(12), 1660-1663. Link

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Towards cytotoxic and selective derivatives of maslinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of monolignol γ-acetate, γ-p-hydroxycinnamate, and γ-p-hydroxybenzoate conjugates: selective deacylation of phenolic acetates with hydrazine acetate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Biological Effects of Maslinic Acid on Human Epithelial Cells Used in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

Application Note: Selective Extraction and Isolation of Coumaroyl Triterpenes

Abstract

Coumaroyl triterpenes (e.g., 3-O-p-coumaroyl alphitolic acid, 3-O-p-coumaroyl tormentic acid) represent a unique class of bioactive secondary metabolites combining a lipophilic triterpene core with a polar, UV-active coumaroyl moiety.[1] Unlike free triterpenic acids, these esters possess a labile bond and a distinct solubility profile that renders standard "saponification-based" extraction protocols destructive. This guide details a non-destructive, self-validating solvent system for the isolation of intact coumaroyl triterpenes, emphasizing the preservation of the ester linkage and utilizing the coumaroyl chromophore for selective detection.

Part 1: Strategic Framework & Solubility Theory

The Solubility Paradox

Coumaroyl triterpenes exhibit "amphiphilic tension." The pentacyclic triterpene skeleton (ursane, oleanane, or lupane) is highly lipophilic, while the coumaroyl ester and potential hydroxyl groups add polarity.

-

Hexane: Good for defatting (removing waxes/lipids) but too non-polar to solubilize the coumaroyl triterpenes efficiently.

-

Methanol/Ethanol: Excellent solubility but low selectivity; co-extracts excessive glycosides, tannins, and sugars.

-

Target Zone: The "Sweet Spot" lies in mid-polarity solvents (Chloroform, Dichloromethane, or Ethyl Acetate) after an initial alcoholic extraction and partitioning.

Critical Control Point: Ester Stability

WARNING: Many industrial protocols for triterpenes (e.g., extracting Ursolic Acid from apple peels) utilize alkaline hydrolysis (NaOH/EtOH) to depolymerize cutin.

-

Strict Prohibition: You must NEVER use alkaline extraction for coumaroyl triterpenes. High pH will hydrolyze the ester bond, cleaving the coumaroyl group and destroying the target molecule, yielding only free triterpenic acid and coumaric acid.

-

Acid Sensitivity: Prolonged exposure to strong mineral acids can also cause dehydration or rearrangement of the triterpene core. Neutral conditions are mandatory.

Detection Advantage

Unlike standard triterpenes (which require detection at 205–210 nm, suffering from solvent noise), the coumaroyl moiety acts as a built-in UV tag.

-

Detection Wavelength: 310 nm .

-

Benefit: Drastic reduction in baseline noise and interference from non-conjugated impurities.

Part 2: Experimental Protocols

Protocol A: Modified Ultrasound-Assisted Extraction (UAE)

Rationale: Ultrasound enhances mass transfer without the thermal degradation associated with Soxhlet extraction.

Materials:

-

Dried, powdered plant material (e.g., Casuarina, Eriobotrya, Ilex spp.).

-

Solvents: n-Hexane, Methanol (MeOH), Dichloromethane (DCM), HPLC-grade Water.

Workflow:

-

Pre-Treatment (Defatting):

-

Macerate 100g powder in 500mL n-Hexane for 4 hours at room temperature.

-

Filter and discard the hexane filtrate (removes chlorophyll, waxes, and free fatty acids).

-

Air-dry the residue.[2]

-

-

Primary Extraction:

-

Transfer dried residue to an Erlenmeyer flask.

-

Add 500mL MeOH (95%) .

-

Sonicate at 40 kHz, <40°C for 30 minutes. (Do not exceed 45°C to prevent trans-to-cis isomerization of the coumaroyl group).

-

Filter.[3] Repeat sonication 2x. Combine filtrates.

-

Evaporate MeOH under reduced pressure (Rotavap) at 40°C to obtain a crude syrup.

-

-

Liquid-Liquid Enrichment (The "Cut"):

-

Suspend the crude syrup in 200mL Water .

-

Partition sequentially with Dichloromethane (DCM) (3 x 200mL).

-

Observation: The coumaroyl triterpenes will preferentially migrate into the DCM layer. Highly polar glycosides remain in the water; non-polar fats were removed in step 1.

-

Collect DCM layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

-

Result: Coumaroyl-Enriched Fraction (CEF).

-

Protocol B: Chromatographic Isolation

Rationale: Silica gel is effective for separating the esters from free triterpenic acids.

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

-

Mobile Phase Gradient: n-Hexane : Ethyl Acetate.

-

Step-Gradient:

-

100:0 (Equilibration)

-

90:10 (Elutes remaining non-polar impurities)

-

80:20 to 70:30 (Target elution window for Coumaroyl Triterpenes)

-

0:100 (Flush)

-

-

Monitoring: Spot fractions on TLC. Visualize under UV 365nm (coumaroyl esters often fluoresce blue/purple) or spray with Anisaldehyde-H₂SO₄ (heating turns triterpenes purple/violet).

Part 3: Analytical Validation (HPLC-DAD)

System: C18 Reverse Phase Column (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm). Conditions:

-

Flow: 1.0 mL/min.[4]

-

Temp: 25°C.

-

Detection: 310 nm (Primary - Specific), 210 nm (Secondary - Total Triterpenes).

Mobile Phase: Isocratic elution is often superior for separating cis/trans isomers.

-

Solvent A: Water (0.1% Formic Acid - stabilizes peak shape).

-

Solvent B: Methanol or Acetonitrile.

-

Ratio: 85% B : 15% A (Adjust based on specific triterpene hydrophobicity).

Data Interpretation Table:

| Component | Retention Time (approx) | UV Max (nm) | Spectral Characteristic |

| Free Triterpenic Acid (e.g., Ursolic Acid) | Early | 205-210 | End absorption only |

| p-Coumaroyl Triterpene (Target) | Mid-Late | 310 | Distinct peak at 310nm |

| Chlorophyll/Waxes | Very Late | 400+ / 660 | Broad visible absorption |

Part 4: Visualization & Logic

Diagram 1: Extraction & Isolation Logic Flow

Caption: Workflow for the selective enrichment of coumaroyl triterpenes, prioritizing ester stability and lipid removal.

Diagram 2: Solvent Polarity Decision Tree

Caption: Decision logic preventing hydrolytic degradation during solvent selection.

References

-

Le, V. et al. (2023). Isolation and identification of triterpenoid compounds from Couroupita guianensis Aubl.[2][4][5] Can Tho University Journal of Science.[5] Retrieved from [Link]

-

Nguyen, H. et al. (2013).[5] New Bioactive Lupane Triterpene Coumaroyl Esters Isolated from Buxus cochinchinensis. Molecules/PMC. Retrieved from [Link]

-

Schmidt, M. et al. (2017).[6] Chromatographic separation of eleven triterpenes standard by HPLC-UV. ResearchGate. Retrieved from [Link]

-

Tostes, J. et al. (2015).[7] Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol.[3][8] Pharmacognosy Magazine. Retrieved from [Link]

Sources

- 1. New Bioactive Lupane Triterpene Coumaroyl Esters Isolated from Buxus cochinchinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to Thin-Layer Chromatography (TLC) for the Separation of Maslinic Acid and its Derivatives

Introduction: The Therapeutic Promise of Maslinic Acid

Maslinic acid (MA), a naturally occurring pentacyclic triterpene found predominantly in olives (Olea europaea), has garnered significant attention within the scientific community.[1] Its diverse pharmacological profile, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties, positions it as a promising candidate for drug development and as a nutritional additive.[2][3] The therapeutic potential of maslinic acid is often enhanced through chemical modification, leading to the synthesis of various derivatives with improved solubility, bioavailability, and biological activity.[4][5][6]

As research into these novel derivatives expands, the need for rapid, reliable, and cost-effective analytical techniques to monitor reaction progress, assess purity, and isolate compounds becomes paramount. Thin-layer chromatography (TLC) serves as an indispensable tool in this context, offering a straightforward method for the qualitative analysis of maslinic acid and its derivatives. This application note provides a comprehensive guide to the principles, protocols, and best practices for the successful TLC separation of this important class of compounds.

Core Principles: Understanding TLC for Triterpenoid Separation

TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[7] For maslinic acid and its derivatives, the most common approach is normal-phase chromatography.

-

Stationary Phase: Typically, a polar adsorbent like silica gel (SiO₂) coated on a solid support (e.g., glass, aluminum). The silica gel surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds with polar analytes.[8]

-

Mobile Phase: A solvent or mixture of solvents that travels up the stationary phase by capillary action. The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.

-

Separation Mechanism: A mixture of maslinic acid and its derivatives is applied to the bottom of the TLC plate. As the mobile phase ascends, a competition ensues. Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will travel shorter distances up the plate. Conversely, less polar compounds will be more soluble in the mobile phase and will migrate further. This differential migration results in the separation of the components into distinct spots.

The position of each compound is characterized by its Retention Factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic constant for a given compound under specific conditions (stationary phase, mobile phase, temperature) and is crucial for identification.

Experimental Workflow for TLC of Maslinic Acid Derivatives

The following diagram outlines the key steps in the TLC analysis of maslinic acid derivatives, from sample preparation to data interpretation.

Caption: Workflow for TLC analysis of maslinic acid derivatives.

Detailed Protocols and Methodologies

PART 1: Preparation of Materials

-

TLC Plates: Standard silica gel 60 F254 plates are recommended. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.

-

Plate Activation: To ensure reproducible results, it is crucial to activate the TLC plates by heating them in an oven at 110-120°C for 20-30 minutes prior to use.[8] This process removes adsorbed water from the silica surface, which can otherwise interfere with the separation. Store activated plates in a desiccator until use.

-

Sample Preparation:

-

Accurately weigh a small amount (approx. 1 mg) of the maslinic acid derivative or reaction mixture.

-

Dissolve the sample in a minimal volume (0.5-1.0 mL) of a suitable volatile solvent. Methanol, ethyl acetate, or a mixture of chloroform and methanol are often good choices. The goal is to achieve a concentration of approximately 1-2 mg/mL.

-

Ensure the sample is fully dissolved. If not, sonication may be applied, or the solution can be filtered to remove insoluble material.

-

-

Mobile Phase Selection: The choice of mobile phase is critical and depends on the polarity of the derivatives being separated.

-

For Maslinic Acid (High Polarity): A more polar system is required. Start with a mixture of n-hexane and ethyl acetate in a 1:1 ratio. To increase polarity and improve the spot shape of the carboxylic acid, a small amount of acetic or formic acid (e.g., 0.5-1%) can be added to the mobile phase.

-

For Less Polar Derivatives (e.g., Esters): A less polar system will be effective. A good starting point is a mixture of n-hexane and ethyl acetate in ratios from 9:1 to 7:3.

-

General Systems for Triterpenes: Other reported solvent systems for triterpenic acids include dichloromethane-toluene-acetone-methanol or petroleum ether-ethyl acetate-acetone mixtures.[9][10]

-

PART 2: Chromatogram Development

-

Chamber Equilibration: Pour the selected mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper along the inner wall of the chamber, ensuring it is wetted by the solvent. Close the chamber and allow it to equilibrate for at least 20-30 minutes.[8] This saturates the chamber atmosphere with solvent vapors, leading to a more uniform and reproducible solvent front.

-

Spotting the Plate:

-

Using a pencil, gently draw a faint baseline approximately 1.0-1.5 cm from the bottom of the activated TLC plate.[7]

-

Using a capillary tube or micropipette, apply a small spot of each prepared sample onto the baseline. The spots should be small and concentrated (1-2 mm in diameter) to ensure sharp separation.

-

Allow the solvent to completely evaporate from the spots before placing the plate in the developing chamber.

-

-

Development:

-

Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the level of the mobile phase.

-

Close the chamber and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during this process.

-

When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.

-

Immediately mark the position of the solvent front with a pencil.

-

Allow the plate to air dry completely in a fume hood.

-

PART 3: Visualization and Analysis

Since maslinic acid and many of its derivatives do not possess strong chromophores, visualization often requires specific reagents.

-

UV Visualization: Place the dried plate under a UV lamp. Compounds with UV-absorbing properties (e.g., aromatic derivatives) will appear as dark spots against the fluorescent green background at 254 nm.

-

Chemical Staining (Destructive):

-

p-Anisaldehyde-Sulfuric Acid Stain: This is a versatile stain for natural products.

-

Preparation: Carefully add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.[11]

-

Application: Briefly dip the dried TLC plate into the staining solution or spray it evenly.

-

Development: Gently heat the plate with a heat gun until colored spots appear. Triterpenes typically yield purple, blue, or green spots.

-

-

Liebermann-Burchard Reagent: A classic reagent for steroids and triterpenoids.

-

Preparation: Mix 5 mL of acetic anhydride and 5 mL of concentrated sulfuric acid with 90 mL of absolute ethanol (prepare fresh and handle with care).[12][13]

-

Application & Development: Dip or spray the plate and heat at 110°C for 5-10 minutes. It produces a range of colors (blue, green, brown) for different triterpenoids.[12]

-

-

Cerium (IV) Sulfate / Phosphomolybdic Acid Stains: These are good general-purpose "universal" stains that are sensitive to most organic compounds.[11]

-

-

Rf Calculation and Interpretation:

-

After visualization, measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

-

Calculate the Rf value for each spot.

-

Compare the Rf values and colors of the spots from the sample mixture to those of known standards run on the same plate for identification.

-

Data Interpretation: Rf Values and Structural Correlation

The Rf value is inversely related to the polarity of the compound in a normal-phase system. The following table provides expected Rf trends for maslinic acid and its derivatives.

| Compound Type | Functional Group Modification | Expected Polarity | Expected Rf Value (Relative) |

| Maslinic Acid | -COOH, -OH (x2) | Very High | Low |

| Maslinic Acid Methyl Ester | -COOCH3, -OH (x2) | High | Higher than Maslinic Acid |

| Diacetylated Maslinic Acid | -COOH, -OCOCH3 (x2) | Medium | Higher than Ester Derivative |

| Diacetylated Maslinic Acid Methyl Ester | -COOCH3, -OCOCH3 (x2) | Low | Highest |

Note: These are relative trends. Absolute Rf values will depend on the specific mobile phase used.

Troubleshooting Common TLC Issues

| Issue | Potential Cause(s) | Solution(s) |

| Streaking Spots | Sample overload; sample too polar for the mobile phase; acidic/basic compounds interacting with silica. | Apply a smaller, more dilute spot; increase the polarity of the mobile phase; add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |

| Spots Remain on Baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |

| All Spots at Solvent Front | Mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., n-hexane) in the mobile phase. |

| Irregular Solvent Front | Improperly sealed/equilibrated chamber; edge effects. | Ensure the chamber is fully saturated with solvent vapor before development; keep the plate centered in the chamber away from the walls. |

| Poor Separation (Low Resolution) | Inappropriate mobile phase; spots too large. | Systematically test different mobile phase compositions; apply smaller, more concentrated spots. |

Conclusion

Thin-layer chromatography is a powerful and accessible technique for the rapid analysis of maslinic acid and its derivatives. By understanding the principles of separation and carefully controlling experimental parameters such as stationary phase activation, mobile phase composition, and chamber equilibration, researchers can effectively monitor reactions, assess compound purity, and guide purification strategies. The protocols outlined in this application note provide a solid foundation for developing robust and reliable TLC methods in the exciting field of triterpenoid research.

References

- Zhang Jing, Wang Rui, Li Ruihua, Yu Hao, & Fang Hengtong. (2021). Review of the Biological Activity of Maslinic Acid. Current Drug Targets, 22(13), 1496-1506.

-

Gao, Y., Ma, Y., & Chen, G. (2022). Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases. Molecules, 27(24), 8758. [Link]

- Bentham Science Publishers. (2021). Review of the Biological Activity of Maslinic Acid. Current Drug Targets, 22(13).

-

Gao, Y., Ma, Y., & Chen, G. (2020). Advances in Research on the Preparation and Biological Activity of Maslinic Acid. Molecules, 25(14), 3296. [Link]

-

Al-Qahtani, M. F., Al-Otaibi, B., & Al-Yahya, M. (2022). Biological Effects of Maslinic Acid on Human Epithelial Cells Used in Tissue Engineering. Frontiers in Cell and Developmental Biology, 10, 868352. [Link]

-

Jones, A. D., et al. (2018). Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties. PLoS ONE, 13(7), e0200823. [Link]

-

Oleszek, W. A. (2012). TLC of Triterpenes (Including Saponins). In Thin Layer Chromatography in Phytochemistry. CRC Press. [Link]

-

ResearchGate. (n.d.). 5 Spray Reagents Most Often Used for Triterpene TLC Detection. [Link]

-

Kowalska, T., & Sajewicz, M. (2006). Investigation of triterpenic acids by TLC method in reversed-phase system. Acta Chromatographica, 16, 150-160. [Link]

-

Rufino-Palomares, E. E., et al. (2022). Synthesis, solubility and antitumor activity of maslinic acid derivatives. European Journal of Medicinal Chemistry Reports, 4, 100032. [Link]

-

Kosiorek, M., & Matysik, G. (2007). Separation and determination of closely related triterpenic acids by high performance thin-layer chromatography after iodine derivatization. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-470. [Link]

-

Pérez-Jiménez, A., et al. (2021). Synthesis and Biological Activity of Triterpene–Coumarin Conjugates. Journal of Natural Products, 84(5), 1493-1503. [Link]

-

Gao, Y., et al. (2020). Advances in Research on the Preparation and Biological Activity of Maslinic Acid. Molecules, 25(14), 3296. [Link]

-

Aguirre, M. C., et al. (2013). An HPLC-UV and HPLC-ESI-MS based method for identification of anti-inflammatory triterpenoids from the extract. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 12(1), 89-96. [Link]

- Parra, A., et al. (2012). Method for obtaining maslinic acid and oleanolic acid.

-

Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

-

Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. [Link]

-

University of Rochester. (n.d.). TLC Visualization Solutions. [Link]

Sources

- 1. Advances in Research on the Preparation and Biological Activity of Maslinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of the Biological Activity of Maslinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Biological Effects of Maslinic Acid on Human Epithelial Cells Used in Tissue Engineering [frontiersin.org]

- 4. riuma.uma.es [riuma.uma.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. iitg.ac.in [iitg.ac.in]

- 8. organomation.com [organomation.com]

- 9. researchgate.net [researchgate.net]

- 10. Separation and determination of closely related triterpenic acids by high performance thin-layer chromatography after iodine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: Elucidation of Mass Spectrometry Fragmentation Patterns of 3-trans-p-Coumaroyl Maslinic Acid for Structural Characterization

Abstract

This application note provides a comprehensive guide to the structural elucidation of 3-trans-p-Coumaroyl maslinic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). 3-trans-p-Coumaroyl maslinic acid is a naturally occurring pentacyclic triterpenoid ester with significant interest in pharmaceutical and nutraceutical research. Understanding its fragmentation behavior is critical for accurate identification in complex biological matrices. We present detailed fragmentation pathways observed primarily in negative ion electrospray ionization (ESI) mode, which offers superior sensitivity and structurally diagnostic ions for this class of compounds. Key fragmentation events include the characteristic cleavage of the ester linkage and subsequent signature losses from both the maslinic acid and p-coumaroyl moieties. This guide offers detailed protocols, data interpretation insights, and visual aids to serve as a definitive resource for researchers in natural product chemistry, metabolomics, and drug development.

Introduction

3-trans-p-Coumaroyl maslinic acid is a specialized metabolite belonging to the triterpenoid class of organic compounds.[1] It is an ester formed between maslinic acid, a pentacyclic triterpene, and p-coumaric acid, a common hydroxycinnamic acid.[1][2][3][4] Triterpenoids are widely investigated for their diverse biological activities, including anti-inflammatory, antioxidant, and antineoplastic properties, making them promising candidates for drug discovery.[3][5]

The accurate and unambiguous identification of such molecules in complex mixtures, such as plant extracts or biological fluids, is a significant analytical challenge. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/ESI-MSn) has become an indispensable tool for this purpose, providing both separation and detailed structural information.[6][7][8] The predictive power of LC-MS/MS analysis hinges on a thorough understanding of the compound's intrinsic fragmentation patterns under collision-induced dissociation (CID).

This document aims to establish a reliable analytical framework for the characterization of 3-trans-p-Coumaroyl maslinic acid. We will detail the expected fragmentation pathways, explain the chemical principles driving these dissociations, and provide standardized protocols for data acquisition and interpretation.

Table 1: Molecular Properties of 3-trans-p-Coumaroyl Maslinic Acid

| Property | Value | Source |

| Chemical Formula | C₃₉H₅₄O₆ | [1][9] |

| Average Molecular Weight | 618.855 g/mol | [1][9] |

| Monoisotopic Mass | 618.3920 Da | [1][9] |

| Core Structure | Oleanane-type Pentacyclic Triterpenoid | [3][10] |

| Acyl Group | trans-p-Coumaroyl | [2] |

Experimental Design and Protocols

The following protocols are designed to be a self-validating system, providing a robust starting point for method development. The rationale behind key parameter choices is explained to allow for informed optimization.

Protocol 1: Standard Preparation

-

Stock Solution Preparation: Accurately weigh 1 mg of 3-trans-p-Coumaroyl maslinic acid standard.

-

Dissolution: Dissolve the standard in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Sonication may be used to ensure complete dissolution.

-

Working Solution: Prepare a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of methanol and water. This concentration is typically suitable for direct infusion or LC-MS analysis.

-

Causality Insight: Using a solvent mixture similar to the initial LC mobile phase composition (e.g., 50% methanol/water) for the final dilution ensures good peak shape and compatibility with the reversed-phase column, preventing sample precipitation on-column.

-

Protocol 2: LC-MS/MS Analysis

For triterpenoids and related phenolic esters, negative ion mode ESI is often preferred due to the presence of acidic protons (carboxylic acid and phenolic hydroxyls), which readily form stable [M-H]⁻ ions, leading to enhanced sensitivity and predictable fragmentation.[6][11]

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar compounds like triterpenoids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A strong organic solvent for eluting the analyte. |

| Gradient | 50% to 100% B over 15 min, hold for 5 min | A generic gradient suitable for separating the analyte from potential impurities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A standard volume to avoid column overloading. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Highly effective for compounds with acidic protons, leading to a strong [M-H]⁻ signal. |

| Scan Type | Full Scan MS and Targeted MS/MS | Full scan to identify the precursor ion; MS/MS to obtain fragmentation data. |

| Mass Range (Full Scan) | m/z 100-1000 | A range that encompasses the precursor ion and expected fragments. |

| Precursor Ion (MS/MS) | m/z 617.38 | The deprotonated molecule [M-H]⁻. |

| Collision Energy (CE) | 20-40 eV (Ramped) | Ramping CE allows for the observation of both low-energy (primary) and high-energy (secondary) fragments in a single scan. |

| Desolvation Gas | Nitrogen, 800 L/hr at 450 °C | Optimized parameters for efficient solvent evaporation and ion generation.[12] |

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below. This workflow ensures a systematic approach to the characterization of the target compound.

Caption: High-level workflow for the analysis of 3-trans-p-Coumaroyl maslinic acid.

Results and Discussion: Fragmentation Analysis

Negative Ion Mode ESI-MS/MS

The analysis in negative ion mode provides the most structurally informative data. The full scan mass spectrum reveals an intense ion at m/z 617.38 , corresponding to the deprotonated molecule [M-H]⁻ of 3-trans-p-Coumaroyl maslinic acid (calculated monoisotopic mass: 618.3920 Da). Subsequent MS/MS analysis of this precursor ion yields a rich fragmentation pattern dominated by the cleavage of the ester bond.

The primary fragmentation event is the cleavage of the C-O ester bond, which is the most labile site in the molecule. This cleavage can proceed via two main charge-retention pathways:

-

Charge Retention on the p-Coumaroyl Moiety: This is the most favorable pathway. It results in the formation of the deprotonated p-coumaric acid ion at m/z 163.04 . This fragment is highly diagnostic for any p-coumaroyl ester.

-

Charge Retention on the Maslinic Acid Moiety: This pathway involves the neutral loss of the p-coumaroyl group as a ketene (C₉H₆O₂), with a mass of 146.03 Da. This generates the deprotonated maslinic acid ion at m/z 471.35 . While less intense than m/z 163.04, this ion confirms the identity of the triterpenoid core.

These primary fragments undergo further, predictable dissociation, providing secondary confirmation of the structure.

-

Fragmentation of m/z 163.04 (p-Coumaric Acid): This ion readily undergoes decarboxylation (loss of CO₂, 44.0 Da), a classic fragmentation for deprotonated phenolic acids, to produce a highly stable phenoxide anion at m/z 119.05 .[4][13] The presence of the m/z 163.04 → 119.05 transition is a definitive signature for a coumaroyl moiety.

-

Fragmentation of m/z 471.35 (Maslinic Acid): The deprotonated maslinic acid can undergo further fragmentation, including the loss of water (H₂O, 18.0 Da) from its hydroxyl groups and the loss of carbon dioxide (CO₂, 44.0 Da) from the C-28 carboxylic acid group.

The complete fragmentation cascade provides multiple points of structural verification, making the identification highly trustworthy.

Table 3: Key Fragment Ions and Proposed Identities in Negative ESI-MS/MS

| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Product Ion |

| 617.38 | 471.35 | 146.03 (C₉H₆O₂) | [Maslinic acid - H]⁻ |

| 617.38 | 163.04 | 454.34 (C₃₀H₄₆O₃) | [p-Coumaric acid - H]⁻ |

| 163.04 | 119.05 | 44.00 (CO₂) | [p-Coumaric acid - H - CO₂]⁻ |

Fragmentation Pathway Diagram

The following diagram illustrates the key fragmentation pathways of 3-trans-p-Coumaroyl maslinic acid in negative ion mode.

Caption: Proposed ESI-MS/MS fragmentation pathway in negative ion mode.

Conclusion

The structural characterization of 3-trans-p-Coumaroyl maslinic acid can be confidently achieved using LC-MS/MS, particularly in negative ion mode. The fragmentation pattern is logical and highly predictable, governed by the facile cleavage of the ester linkage. The key diagnostic evidence for its identification includes:

-

The presence of the deprotonated precursor ion [M-H]⁻ at m/z 617.38 .

-

The observation of a major product ion at m/z 163.04 , corresponding to deprotonated p-coumaric acid.

-

The subsequent loss of CO₂ from m/z 163.04 to yield the signature ion at m/z 119.05 .

-

The complementary detection of the deprotonated maslinic acid backbone at m/z 471.35 .

By following the protocols and understanding the fragmentation logic detailed in this application note, researchers can establish robust analytical methods for the rapid and reliable identification of 3-trans-p-Coumaroyl maslinic acid and related acylated triterpenoids in various complex samples.

References

-

PhytoBank. (2015). Showing 3-O-trans-p-coumaroylmaslinic acid (PHY0033349). PhytoBank. [Link]

-

Cui, Y., et al. (2007). Characterization and identification of triterpenoid saponins in crude extracts from Clematis spp. by high-performance liquid chromatography/electrospray ionization with multi-stage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(21), 3544-3556. [Link]

-

PubChem. 3-Trans-P-Coumaroyl Maslinic Acid (CID 16664517). National Center for Biotechnology Information. [Link]

-

Kikuchi, T., et al. (2021). Identification of Acidic Triterpenoid Saponins from Silene vulgaris Using a Methylation-Based Isolation and LC-MS Analysis Strategy. Molecules, 26(23), 7385. [Link]

-

Das, A. P., et al. (2022). Structures of A 3-trans-p-coumaroyl maslinic acid, B Silvestrol C... ResearchGate. [Link]

-

Li, Y., et al. (2022). Simultaneous determination of six triterpenoid saponins in beagle dog plasma by UPLC-MS/MS and its application to a pharmacokinetic study. Acta Chromatographica, 35(1). [Link]

-

Khan, I., et al. (2018). Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica. RSC Advances, 8(70), 40223-40231. [Link]

-

Wang, Y., et al. (2024). Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 29(6), 1308. [Link]

-

PhytoHub. Showing entry for maslinic acid (3-O-trans-p-Coumaroyl-). [Link]

-

PubChem. Maslinic acid (CID 73659). National Center for Biotechnology Information. [Link]

-

ResearchGate. (2018). Proposed fragmentation pathways of TMS derivatives of p‐coumaric and ferulic acids. [Link]

-

de Oliveira, D. N., et al. (2016). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 27(8), 1501-1509. [Link]

-

ResearchGate. (2016). Fragmentation of trimethylsilylated oleanolic acid. [Link]

-

Jaiswal, R., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Journal of Mass Spectrometry, 52(4), 237-247. [Link]

-

ResearchGate. (2016). During the MS/MS analysis of phenolics, a loss of 146 Da may be coumaroyl or rhamnosyl. Any minor fragments to differentiate them?[Link]

-

bioRxiv. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. [Link]

-

Liu, M., et al. (2022). Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases. Molecules, 27(24), 8783. [Link]

Sources

- 1. PhytoBank: Showing 3-O-trans-p-coumaroylmaslinic acid (PHY0033349) [phytobank.ca]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. Characterization and identification of triterpenoid saponins in crude extracts from Clematis spp. by high-performance liquid chromatography/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Acidic Triterpenoid Saponins from Silene vulgaris Using a Methylation-Based Isolation and LC-MS Analysis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]

- 9. phytohub.eu [phytohub.eu]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. mdpi.com [mdpi.com]